![molecular formula C11H14N2O3 B2381240 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid CAS No. 1247361-28-9](/img/structure/B2381240.png)
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” is a unique chemical compound with the empirical formula C11H14N2O3 . It has a molecular weight of 222.24 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not explicitly mentioned in the literature, pyrrolidine compounds are known to be versatile in chemical reactions . They can undergo various reactions due to their saturated scaffold and the presence of a nitrogen atom .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . Its SMILES string is OCC1CCCN1c2cc(ccn2)C(O)=O .Aplicaciones Científicas De Investigación
Electrochemical Reduction
One application of compounds related to 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid is in electrochemical reduction processes. For instance, the electroreduction of hydroxymethyl groups attached to a pyridine ring has been studied, highlighting the potential for synthesizing various reduced compounds through electrochemical methods (Nonaka, Kato, Fuchigami & Sekine, 1981).
Ring Opening Reactions
These compounds are also utilized in acid-catalyzed ring-opening reactions. A study on 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which share structural similarities, has shown their propensity to undergo ring opening under certain conditions, leading to the formation of various derivatives (Gazizov, Smolobochkin, Voronina, Burilov & Pudovik, 2015).
Synthesis of Azetidines and Pyrrolidines
Compounds like 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrrolidine-4-carboxylic acid have been used in the stereoselective synthesis of azetidines and pyrrolidines. These processes involve the cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the formation of various pyrrolidine derivatives under different conditions (Medjahdi, Gonzalez-Gomez, Foubelo & Yus, 2009).
Catalytic Applications
These compounds are also explored in catalysis, such as in deconjugative esterification processes. For instance, 4-(Pyrrolidin-1-yl)pyridine has been used as a catalyst in the esterification of 2-cyclohexylideneacetic acids, demonstrating the potential utility of pyrrolidinylpyridine derivatives in catalytic applications (Sano, Harada, Azetsu, Ichikawa, Nakao & Nagao, 2006).
Quantum Chemical Investigation
Furthermore, these compounds have been the subject of quantum chemical investigations. Studies involving DFT and quantum-chemical calculations have explored the electronic properties and molecular densities of related pyrrolidinone derivatives, which is critical for understanding their potential applications in various fields (Bouklah, Harek, Touzani, Hammouti & Harek, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-7-9-2-1-5-13(9)10-6-8(11(15)16)3-4-12-10/h3-4,6,9,14H,1-2,5,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRAPDPOKLRFSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC(=C2)C(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)
![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2381160.png)
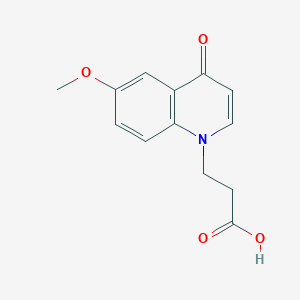
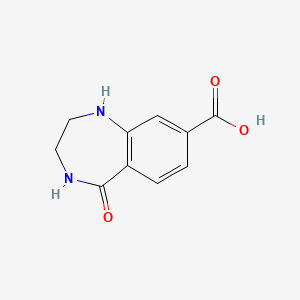
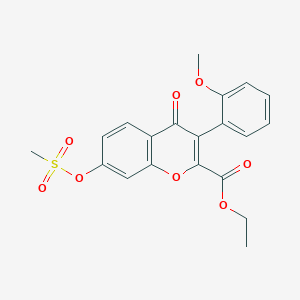

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide](/img/structure/B2381173.png)
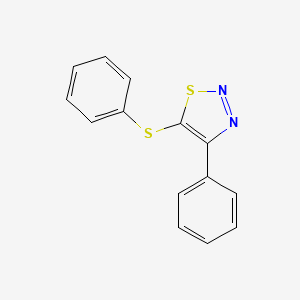
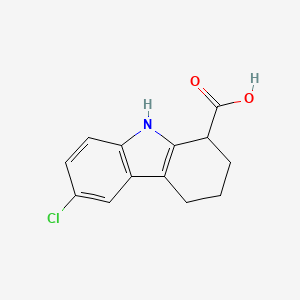
![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)
![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)